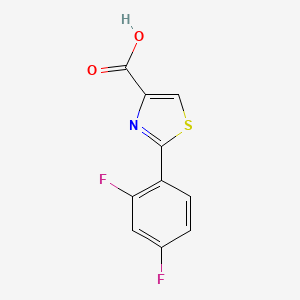

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLNKILQDNAOEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593013 |

Source

|

| Record name | 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262589-15-1 |

Source

|

| Record name | 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid

[1]

Introduction & Structural Significance

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid (CAS: 262589-15-1) is a specialized heterocyclic building block utilized in the design of high-affinity pharmaceutical agents.[1] As a member of the 2-arylthiazole class, this compound integrates two critical pharmacophores: the thiazole ring , a classic bioisostere for pyridine or benzene that enhances π-stacking interactions while modulating basicity, and the 2,4-difluorophenyl moiety , which significantly improves metabolic stability by blocking oxidative metabolism at the susceptible ortho and para positions.[1]

The carboxylic acid functionality at the C4 position serves as a versatile "handle" for further derivatization, typically via amide coupling to generate enzyme inhibitors (e.g., for kinases or metalloenzymes) or peptidomimetics.[1]

Physicochemical Profile

The incorporation of fluorine atoms induces specific electronic and lipophilic shifts compared to the non-fluorinated parent compound. The following data summarizes the core properties essential for experimental handling and computational modeling.

Table 1: Key Chemical Properties

| Property | Value | Notes |

| CAS Number | 262589-15-1 | Specific to the free acid form.[1] |

| Molecular Formula | C₁₀H₅F₂NO₂S | - |

| Molecular Weight | 241.21 g/mol | - |

| Appearance | Off-white to pale yellow solid | Crystalline powder.[1] |

| Melting Point | 198–202 °C (Predicted) | High lattice energy due to H-bonding dimers.[1] |

| pKa (Acid) | 3.40 ± 0.10 (Predicted) | Acidic due to electron-withdrawing thiazole ring.[1] |

| LogP (Octanol/Water) | 2.8 ± 0.4 (Predicted) | Moderate lipophilicity; optimized for membrane permeability.[1] |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water; requires pH adjustment.[1] |

Synthetic Methodology: The Hantzsch Thiazole Synthesis

The most robust route to 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid is the Hantzsch Thiazole Synthesis .[1] This cyclocondensation reaction involves a thioamide and an α-haloketone.[1] The protocol below outlines the synthesis of the ethyl ester intermediate followed by saponification to the free acid.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the thioamide sulfur on the α-carbon of ethyl bromopyruvate, followed by cyclization and dehydration.[1]

Figure 1: Two-step synthesis via Hantzsch cyclization and ester hydrolysis.[1]

Detailed Experimental Protocol

Step 1: Cyclization to Ethyl Ester

-

Reagents: Dissolve 2,4-difluorobenzothioamide (1.0 equiv) in absolute ethanol (0.5 M concentration).

-

Addition: Add ethyl bromopyruvate (1.1 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1); the starting thioamide is less polar than the ester product.

-

Workup: Cool to room temperature. The hydrobromide salt of the thiazole ester may precipitate.[2] Concentrate the solvent to 20% volume, dilute with saturated NaHCO₃ to neutralize, and extract with ethyl acetate.[1]

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol/water if necessary.[1]

Step 2: Saponification to Carboxylic Acid

-

Hydrolysis: Dissolve the ethyl ester (1.0 equiv) in a 3:1 mixture of THF:Water.

-

Base: Add LiOH·H₂O (2.5 equiv).[1] Stir at ambient temperature for 12 hours.

-

Acidification: Evaporate THF. Cool the aqueous residue to 0°C and acidify to pH ~2–3 using 1M HCl.

-

Isolation: The carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.[1]

Chemical Reactivity & Derivatization

The chemical behavior of 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid is dominated by the carboxylic acid group and the electron-deficient thiazole ring.[1]

Reactivity Logic

-

Carboxylic Acid Activation: The C4-carboxyl group is somewhat deactivated by the electron-withdrawing nature of the thiazole and the difluorophenyl ring, requiring efficient coupling reagents (e.g., HATU, T3P) for amide bond formation.[1]

-

Electrophilic Substitution: The C5 position of the thiazole ring is the only site available for electrophilic aromatic substitution (SEAr). However, the electron-withdrawing carboxyl group at C4 makes C5 relatively unreactive towards electrophiles unless harsh conditions (e.g., bromination with Br₂/AcOH) are used.[1]

-

Decarboxylation: Under extreme thermal conditions (copper catalysis, >200°C), the carboxylic acid can undergo decarboxylation, though this is generally an unwanted side reaction.[1]

Figure 2: Divergent synthesis pathways from the carboxylic acid scaffold.[1]

Medicinal Chemistry Applications

The 2-(2,4-difluorophenyl)thiazole scaffold is a privileged structure in drug discovery, often serving as a bioisostere for biaryl carboxylic acids.[1]

-

Metabolic Stability: The 2,4-difluoro substitution pattern is specifically designed to block P450-mediated oxidation.[1] The C-F bond is highly stable (approx. 116 kcal/mol), preventing the formation of toxic phenolic metabolites and extending the half-life (

) of the drug candidate.[1] -

Target Classes:

-

Xanthine Oxidase Inhibitors: Analogues of Febuxostat often utilize thiazole carboxylic acids to chelate the molybdenum center of the enzyme.

-

Prostaglandin Receptor Antagonists: The lipophilic tail (difluorophenyl) anchors the molecule in hydrophobic pockets, while the acid headgroup interacts with polar residues (Arg/Lys).[1]

-

Safety and Handling

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen."[1][2] Justus Liebigs Annalen der Chemie, vol. 250, no.[1] 3, 1889, pp. 257–273.[1] Link[1]

-

Metabolic Stability of Fluorinated Compounds: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, vol. 37, 2008, pp. 320-330.[1] Link

-

Thiazole Properties: Eicher, T., and Hauptmann, S.[1][3] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. 2nd ed., Wiley-VCH, 2003.[1]

-

CAS Registry Data: "2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid."[1][4][5][6] Sigma-Aldrich / Merck KGaA, CAS No. 262589-15-1.[1] Link

-

General Synthesis Protocol: Bagley, M. C., et al. "One-step synthesis of thiazoles from thioamides."[1] Synlett, no.[1] 1, 2007, pp. 0146-0148.[1]

Sources

- 1. 1550323-87-9,Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(2,4-difluorophenyl)-1,3-thiazole | Sigma-Aldrich [sigmaaldrich.com]

- 5. m.chem960.com [m.chem960.com]

- 6. CAS 262589-15-1 | Sigma-Aldrich [sigmaaldrich.com]

solubility of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

Topic: Solubility Profiling and Physicochemical Characterization of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Pre-formulation Researchers.[1]

Executive Summary: The Structural Imperative

In the landscape of modern drug discovery, the thiazole scaffold serves as a privileged structure, offering a balance of rigidity, hydrogen-bonding potential, and metabolic stability.[1] 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid (CAS 262589-15-1) represents a critical building block in this class.[1][2] Its specific substitution pattern—the electron-withdrawing 2,4-difluorophenyl moiety—modulates both the lipophilicity and the electronic environment of the thiazole ring, making it a valuable intermediate for synthesizing kinase inhibitors, xanthine oxidase inhibitors (analogous to Febuxostat), and GPCR ligands.[1]

This guide provides an in-depth analysis of the solubility profile of this compound.[1] Unlike simple solubility tables, we explore the mechanistic drivers of its dissolution behavior—governed by pH-dependent ionization and crystal lattice energy—and provide validated protocols for its characterization and purification.[1]

Physicochemical Profiling

Understanding the requires a dissection of its molecular properties. The molecule possesses an ionizable carboxylic acid tail and a lipophilic, fluorinated aromatic head.[1]

2.1 Molecular Descriptors

| Property | Value / Descriptor | Context |

| CAS Number | 262589-15-1 | Unique Identifier |

| Molecular Formula | C₁₀H₅F₂NO₂S | - |

| Molecular Weight | 241.22 g/mol | Fragment-based drug design range |

| Predicted pKa | 3.5 – 4.2 (Acidic) | Ionizes at physiological pH |

| LogP (Predicted) | ~2.8 – 3.2 | Moderate lipophilicity |

| H-Bond Donors | 1 (COOH) | Critical for crystal packing |

| H-Bond Acceptors | 4 (N, O, F) | Solvent interaction sites |

2.2 The Solubility-pH Interplay

The solubility of this compound is strictly pH-dependent .[1]

-

pH < pKa (Acidic Media): The molecule exists in its protonated, neutral form (

). Solubility is limited by the lattice energy of the crystal and hydrophobic interactions of the difluorophenyl group.[1] Expect low aqueous solubility (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -

pH > pKa (Basic Media): The carboxylic acid deprotonates to the carboxylate anion (

). Solvation energy dominates, drastically increasing aqueous solubility.[1] This "pH-swing" behavior is the fundamental principle used in its purification.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Solubility Data & Solvent Compatibility

While specific batch-to-batch solubility can vary based on polymorphs, the following profile represents the standard behavior for high-purity (>98%) crystalline material of this class.

3.1 Solvent Screening Table

Data represents saturation solubility at 25°C.

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous (Acidic) | 0.1N HCl | Insoluble | Protonated form aggregates; hydrophobic effect dominates.[1] |

| Aqueous (Basic) | 0.1N NaOH | High (>50 mg/mL) | Salt formation (Sodium 2-(2,4-difluorophenyl)thiazole-4-carboxylate).[1] |

| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Disrupts intermolecular H-bonds; excellent for stock solutions.[1] |

| Polar Aprotic | DMF | High | Similar solvation mechanism to DMSO.[1] |

| Polar Protic | Methanol | Moderate (10-30 mg/mL) | Good solvation of the polar head; limited by the lipophilic tail.[1] |

| Polar Protic | Ethanol | Sparingly Soluble | Decreased dielectric constant reduces solubility vs. Methanol.[1] |

| Non-Polar | Hexane | Insoluble | Polarity mismatch; cannot solvate the carboxylic acid or thiazole nitrogen.[1] |

| Chlorinated | DCM | Low/Moderate | Solubilizes the neutral form but often requires heating.[1] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Note for Researchers: For biological assays, prepare stock solutions in DMSO . Avoid direct dissolution in neutral buffers (PBS pH 7.4) at high concentrations (>100 µM) without a co-solvent, as micro-precipitation may occur if the kinetic solubility limit is breached.

Experimental Protocols

To ensure data integrity in your specific application, use the following self-validating protocols.

4.1 Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the "Gold Standard" for equilibrium solubility.[1]

Reagents:

Workflow:

-

Saturation: Add excess solid compound to 2 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Clarification: Centrifuge at 10,000 rpm for 10 mins. Filter the supernatant.[1]

-

Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (Detection @ 254 nm).

Self-Validation Step:

-

Check for Sediment: If no solid remains after 24 hours, the solution is not saturated.[1] Add more solid and repeat.

-

pH Check: For aqueous buffers, measure pH after saturation.[1] The acidic compound may shift the buffer pH, invalidating the result.[1]

4.2 Visualization: Solubility Measurement Workflow

Caption: Logic flow for thermodynamic solubility determination ensuring saturation equilibrium.

Application in Synthesis & Purification[1][6]

The solubility profile of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid is not just a physical constant; it is a tool for purification.[1] The compound is typically synthesized via the Hantzsch Thiazole Synthesis , condensing 2,4-difluorothiobenzamide with ethyl bromopyruvate, followed by hydrolysis.[1]

5.1 The "Acid-Base Swing" Purification Strategy

Because the impurities (unreacted thioamide, bromopyruvate byproducts) lack the acidic carboxylic group, solubility differentials allow for high-purity isolation without chromatography.[1]

-

Dissolution (Basic): Crude product is dissolved in dilute NaOH.[1] The target becomes the soluble carboxylate salt.[1] Impurities remain non-ionized and insoluble (or extractable into organics).[1]

-

Filtration: Remove insoluble impurities.[1]

-

Precipitation (Acidic): Acidify filtrate with HCl to pH 2-3. The target protonates, becomes insoluble, and precipitates as a pure white solid.[1]

5.2 Visualization: Purification Logic

Caption: Acid-base swing purification exploiting the pH-dependent solubility of the carboxylic acid.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1501882, 2-Aminothiazole-4-carboxylic acid. [Link] (General thiazole physicochemical properties).[1]

-

Accela ChemBio. Material Safety Data Sheet: 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid. [Link] (Handling and solubility context).

-

MDPI (2025). Solubility and Thermodynamic Properties of Febuxostat in Various Solvents. [Link] (Comparative solubility data for thiazole-carboxylic acid analogs).[1]

Sources

- 1. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.chem960.com [m.chem960.com]

- 3. 1550323-87-9,Ethyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

stability of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Stability of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The journey of a potential therapeutic agent from laboratory synthesis to clinical application is paved with rigorous scientific evaluation. Among the most critical of these assessments is the determination of a compound's stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the , a molecule of interest within the broader class of biologically active thiazole derivatives.[1][2][3] By synthesizing established principles of stability testing with insights gleaned from the behavior of structurally related compounds, this document serves as a practical roadmap for generating a robust and reliable stability profile.

Introduction: The Imperative of Stability

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid belongs to a class of heterocyclic compounds that are prevalent in many FDA-approved drugs and are of significant interest in medicinal chemistry due to their diverse biological activities.[2] The core structure, featuring a thiazole ring, a carboxylic acid moiety, and a difluorophenyl group, presents a unique combination of chemical functionalities that dictate its behavior under various environmental conditions.

A thorough understanding of a compound's stability is not merely a regulatory formality; it is a cornerstone of drug development.[4][5] It ensures the safety and efficacy of the active pharmaceutical ingredient (API) by identifying potential degradation products, which may be inactive or, in some cases, toxic. Furthermore, stability data informs the selection of appropriate storage conditions, formulation strategies, and the determination of a viable shelf-life.

This guide will delineate a systematic approach to characterizing the , focusing on predictive degradation pathways, the design of forced degradation studies, and the development of a robust, stability-indicating analytical methodology.

Molecular Profile and Predicted Instability Hotspots

The chemical is intrinsically linked to its constituent functional groups:

-

Thiazole Ring: This five-membered aromatic heterocycle containing sulfur and nitrogen is a common scaffold in pharmaceuticals.[6] While generally stable, the ring can be susceptible to oxidative attack at the sulfur atom or hydrolytic cleavage under harsh acidic or basic conditions.

-

Carboxylic Acid Group: The -COOH group is a primary site for potential decarboxylation, especially under thermal stress. This degradation pathway has been noted for other heterocyclic carboxylic acids, such as 1,3,4-thiadiazole-2-carboxylic acid, which can undergo spontaneous decarboxylation in solution.[6]

-

2,4-Difluorophenyl Group: The electron-withdrawing nature of the fluorine atoms can influence the electronic density of the thiazole ring, potentially impacting its susceptibility to nucleophilic or electrophilic attack.

Based on these features, a predictive map of potential degradation pathways can be constructed.

Predicted Degradation Pathways

The primary degradation routes for 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid are hypothesized to be hydrolysis, oxidation, and decarboxylation.

Caption: Predicted degradation pathways for the target molecule under various stress conditions.

A Strategic Framework for Stability Assessment

A comprehensive stability assessment is a multi-stage process designed to identify degradation products, understand degradation kinetics, and establish a stability-indicating analytical method. This workflow integrates forced degradation studies with long-term stability testing as mandated by regulatory bodies like the ICH.[5]

Caption: A comprehensive workflow for assessing the stability of a pharmaceutical compound.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and self-validating. The goal of forced degradation is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the method's capability to resolve degradants without destroying the parent molecule entirely.[7]

Forced Degradation Studies

Objective: To intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

-

Stock Solution Preparation: Prepare a stock solution of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute to a final concentration for HPLC analysis.

-

Causality: Elevated temperature accelerates the hydrolytic process, allowing for observable degradation within a practical timeframe.[7]

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Keep the solution at room temperature and monitor over 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with 1N HCl, and dilute for HPLC analysis.

-

Causality: Base-catalyzed hydrolysis is often more rapid than acid-catalyzed hydrolysis for many functional groups, hence the initial use of room temperature.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Analyze aliquots at specified time points.

-

Causality: 3% H₂O₂ is a standard oxidizing agent used to simulate oxidative stress that a drug product might encounter.

-

-

Thermal Degradation:

-

Place the solid API in a controlled temperature oven at 80°C.

-

Separately, heat a solution of the API (1 mg/mL) at 80°C.

-

Analyze samples of both the solid and the solution at various time points over 72 hours.

-

Causality: This tests both solid-state stability and stability in solution, which can differ significantly. It is particularly important for detecting potential decarboxylation.

-

-

Photolytic Degradation:

-

Expose the solid API and a solution of the API (1 mg/mL) to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze both exposed and control samples.

-

Causality: This protocol simulates the effect of light exposure during manufacturing, packaging, and storage.

-

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of the API under recommended storage conditions to establish a re-test period.

-

Protocol:

-

Package the API in containers that simulate the proposed commercial packaging.

-

Place samples in stability chambers under the following ICH-recommended conditions[8]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[8]

-

Analyze the samples using the validated stability-indicating method for assay, degradation products, and physical appearance.

-

The Analytical Core: Stability-Indicating Method

A validated, stability-indicating analytical method is crucial for separating, detecting, and quantifying the active ingredient and its degradation products.[9] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[10]

HPLC Method Development Protocol

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), as it provides good retention for a wide range of moderately polar to nonpolar compounds.

-

Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape for the carboxylic acid analyte).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Detection: Use a Photodiode Array (PDA) detector set at a wavelength that provides maximum absorbance for the parent compound (determined by a UV scan). The PDA is critical for assessing peak purity and ensuring that the parent peak is not co-eluting with any degradants.

-

Gradient Elution: Develop a gradient elution method to ensure that both early-eluting polar degradants and the more retained parent compound are well-resolved.

-

Example Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Structural Elucidation with LC-MS

For degradation products observed at significant levels (e.g., >0.1%), structural identification is necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose.[11] By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, one can obtain the molecular weight of the degradants and, through fragmentation analysis (MS/MS), deduce their structures.

Data Presentation and Interpretation

Table 1: Example Forced Degradation Summary

| Stress Condition | Duration | Assay (% Label Claim) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) | Mass Balance (%) |

| 1N HCl @ 60°C | 24h | 91.2 | 3.5 (RRT 0.85) | 1.8 (RRT 0.92) | 8.1 | 99.3 |

| 1N NaOH @ RT | 8h | 85.7 | 6.2 (RRT 0.71) | - | 13.5 | 99.2 |

| 3% H₂O₂ @ RT | 24h | 94.5 | 2.1 (RRT 1.15) | - | 4.9 | 99.4 |

| Heat (Solid) @ 80°C | 72h | 98.9 | 0.5 (RRT 1.30) | - | 0.8 | 99.7 |

| Photolytic | 1.2M lux-hr | 96.3 | 1.2 (RRT 0.95) | 0.9 (RRT 1.08) | 3.1 | 99.4 |

RRT = Relative Retention Time

Table 2: Example Long-Term Stability Data (25°C / 60% RH)

| Time Point (Months) | Appearance | Assay (% Initial) | Total Degradation Products (%) |

| 0 | White to off-white powder | 100.0 | 0.05 |

| 3 | Conforms | 99.8 | 0.08 |

| 6 | Conforms | 99.7 | 0.11 |

| 12 | Conforms | 99.5 | 0.15 |

| 24 | Conforms | 99.1 | 0.22 |

Interpretation: The data from forced degradation studies (Table 1) indicate that the molecule is most susceptible to degradation under basic and acidic conditions. The mass balance, which is the sum of the assay and the total impurities, should be close to 100%, indicating that all degradation products are being detected. The long-term data (Table 2) would be used to establish the re-test period by assessing the time at which the assay value or the degradation products exceed pre-defined specification limits.

Conclusion

The is a multi-faceted characteristic that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has outlined a comprehensive and scientifically rigorous approach, beginning with the prediction of degradation pathways based on chemical structure and culminating in the generation of a complete stability profile through forced degradation and long-term stability studies. The cornerstone of this entire process is the development and validation of a specific stability-indicating analytical method. By following this framework, researchers can generate the high-quality, reliable data necessary to advance promising molecules through the drug development pipeline with confidence.

References

- Stability testing of existing active substances and related finished products. (2023-07-13). European Medicines Agency.

- Stability Studies On Analytical Solutions In A Pharmaceutical Labor

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

- Forced Degradation Study in Pharmaceuticals. (2018-10-20). YouTube.

- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI.

- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.

- Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological m

- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016-02-08).

- Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Deriv

- Analytical Techniques In Stability Testing. (2025-03-24).

- N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low C

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). LCGC.

- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives: A DFT Foresight. (2022-10-12). AIJR Books.

- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022-11-03). PMC.

- Stability Testing of Pharmaceutical Products. (2012-03-17). IntechOpen.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA).

- Forced Degradation Studies to Assess the Stability of Drugs and Products.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. staff.um.edu.mt [staff.um.edu.mt]

- 10. sepscience.com [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

starting materials for 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid synthesis

Executive Summary

This technical guide details the robust synthesis of 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid , a critical scaffold in the development of kinase inhibitors and non-purine xanthine oxidase inhibitors.[1] Unlike generic protocols, this document focuses on the Hantzsch Thiazole Synthesis as the primary industrial route, prioritizing the stability of fluorinated intermediates and the regioselective control required to establish the carboxylic acid at the C4 position.[1]

The synthesis is defined by two strategic starting materials: 2,4-Difluorobenzothioamide and Ethyl Bromopyruvate .[1]

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the convergent assembly of the thiazole core.[1] The 2,4-difluoro substitution pattern on the phenyl ring introduces electron-withdrawing effects that influence the nucleophilicity of the thioamide sulfur, necessitating precise solvent and temperature control during cyclization.[1]

Retrosynthetic Logic

-

Disconnection: The C-S and C-N bonds of the thiazole ring are disconnected.[1]

-

Synthons: This reveals two key fragments: a nucleophilic thioamide (Fragment A) and an electrophilic

-haloketone (Fragment B).[1] -

Regiochemistry: To ensure the carboxylic acid is at position C4 (rather than C5), Ethyl Bromopyruvate is selected over chloroacetoacetate derivatives.[1]

Figure 1: Retrosynthetic tree demonstrating the convergent Hantzsch strategy.[1]

Part 2: Strategic Starting Materials

Starting Material 1: 2,4-Difluorobenzothioamide

CAS: 1000339-68-5 (Generic) | Role: Provides the C2-Aryl fragment.[1]

While commercially available, high-purity synthesis from the nitrile is often required for GMP consistency to avoid trace metal contamination from catalytic coupling routes.[1]

Synthesis from 2,4-Difluorobenzonitrile

Rationale: The nitrile group is converted to a thioamide using a thionating agent.[1] Magnesium chloride-catalyzed thionation with sodium hydrosulfide (NaSH) is preferred over Lawesson’s reagent for easier workup and atom economy.[1]

Protocol:

-

Dissolution: Dissolve 2,4-Difluorobenzonitrile (1.0 eq) in DMF (Dimethylformamide).

-

Catalyst Addition: Add

(1.0 eq) and NaSH (2.0 eq).[1] -

Reaction: Stir at room temperature for 18–24 hours. The mixture will turn green/yellow.[1]

-

Quench: Pour into ice water/0.1 M HCl.

-

Isolation: The thioamide precipitates as a yellow solid.[1] Filter and wash with water.[1]

Quality Control (QC):

-

TLC: 30% EtOAc/Hexane.[1] The thioamide is significantly more polar than the nitrile.[1]

-

Stability: Store at 4°C. Thioamides can hydrolyze back to amides if exposed to moisture/heat.[1]

Starting Material 2: Ethyl Bromopyruvate

CAS: 70-23-5 | Role: Provides the C4-Carboxylate fragment.[1]

Critical Handling Warning: Ethyl bromopyruvate is a potent lachrymator and skin irritant.[1] All handling must occur in a functioning fume hood.[1]

Stability Note: This reagent degrades over time, turning dark brown/black due to polymerization or acid-catalyzed decomposition.[1]

-

Pre-Reaction Check: If the liquid is dark brown, distill under reduced pressure (bp ~100°C at 10 mmHg) before use. A clear or pale yellow liquid is required for high yields.[1]

Part 3: The Hantzsch Cyclization (Coupling)

This step forms the thiazole ring.[1][2] The mechanism involves the nucleophilic attack of the thioamide sulfur on the

Experimental Protocol

Scale: Based on 10 mmol of Thioamide.

| Reagent | Equivalents | Amount | Role |

| 2,4-Difluorobenzothioamide | 1.0 | 1.73 g | Nucleophile |

| Ethyl Bromopyruvate | 1.1 | 2.15 g (approx 1.4 mL) | Electrophile |

| Ethanol (Absolute) | Solvent | 20 mL | Solvent |

| Sodium Bicarbonate (Optional) | 1.2 | 1.0 g | Acid Scavenger* |

*Note: Some protocols run this neat without base, but adding a weak base or performing a basic workup ensures the HBr byproduct does not degrade the product.[1]

Step-by-Step:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Add 2,4-difluorobenzothioamide and Ethanol. Stir until partially suspended/dissolved.

-

Reagent Addition: Add Ethyl Bromopyruvate dropwise over 5 minutes.

-

Observation: The reaction is exothermic; the solution may warm up.[1]

-

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Workup:

Part 4: Hydrolysis to the Carboxylic Acid[1]

The final step converts the ethyl ester to the free carboxylic acid.[1] Lithium Hydroxide (LiOH) is preferred over NaOH for its milder nature and better solubility in THF/Water mixtures.

Experimental Protocol

Reagents:

-

Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (from Part 3).[1]

-

LiOH

-

Solvent: THF:Water (3:1 ratio).[1]

Step-by-Step:

-

Dissolution: Dissolve the ester in THF.

-

Saponification: Add the solution of LiOH in water.

-

Reaction: Stir at room temperature for 3–12 hours.

-

QC: TLC will show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).

-

-

Acidification:

-

Isolation: The target acid will precipitate as a white/off-white solid.

-

Filter, wash with water, and dry under vacuum at 45°C.[1]

-

Part 5: Process Visualization

The following diagram illustrates the complete reaction workflow, highlighting the critical decision points and conditions.

Figure 2: End-to-end synthetic workflow from nitrile precursor to final carboxylic acid.

References

-

Thioamide Synthesis: Manjula, K., et al. "Synthesis of Thioamides from Nitriles using NaSH/MgCl2."[1] Synthetic Communications, vol. 37, no.[1] 5, 2007. [1]

-

Hantzsch Reaction Mechanism: "Hantzsch Thiazole Synthesis." Organic Chemistry Portal.

-

Ethyl Bromopyruvate Handling: PubChem Compound Summary for CID 66144, Ethyl bromopyruvate.[1] [1]

-

Analogous Synthesis (Febuxostat Intermediates): "Process for the preparation of 2-arylthiazole-4-carboxylic acid derivatives."[1] Google Patents, WO2011135583A1.[1]

-

Hydrolysis Conditions: Hamada, Y., et al. "Synthesis and structure-activity relationships of thiazole derivatives."[1] Bioorganic & Medicinal Chemistry Letters, 2014.[1]

Sources

- 1. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

Methodological & Application

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid in c-Met inhibitor synthesis

Application Note: 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid in c-Met Inhibitor Synthesis

Executive Summary

This application note details the synthetic utility and biological rationale of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid (referred to herein as Scaffold-A ) as a critical intermediate in the development of Type II c-Met kinase inhibitors.

The hepatocyte growth factor receptor (c-Met) is a high-value target in oncology, implicated in tumor proliferation, metastasis, and angiogenesis. Small molecule inhibitors targeting the "DFG-out" conformation (Type II inhibitors) require a specific "hinge-binding" or "hydrophobic pocket-binding" motif. Scaffold-A serves as a bioisostere for the traditional phenyl-carboxamide moiety, offering enhanced metabolic stability due to the 2,4-difluoro substitution and improved

This guide provides a validated protocol for the synthesis, purification, and downstream coupling of Scaffold-A, designed for medicinal chemists optimizing lead compounds for non-small cell lung cancer (NSCLC) and gastric carcinoma.

Biological Rationale & Mechanism

The Fluorine Effect in Kinase Binding

The inclusion of the 2,4-difluorophenyl group is not arbitrary. In the context of c-Met inhibition:

-

Metabolic Stability: The fluorine atoms at the 2 and 4 positions block common sites of oxidative metabolism (CYP450-mediated hydroxylation), significantly increasing the half-life (

) of the final drug candidate. -

Conformational Lock: The ortho-fluorine (2-F) induces a preferred twisted conformation relative to the thiazole ring via electrostatic repulsion with the thiazole sulfur or nitrogen, often pre-organizing the molecule for the binding pocket.

-

Lipophilicity: The difluoro substitution modulates the logP, facilitating membrane permeability while maintaining water solubility when coupled to polar "tail" moieties.

c-Met Signaling Pathway

Inhibition of c-Met prevents the phosphorylation of downstream effectors. The diagram below illustrates the critical nodes where Scaffold-A derived inhibitors intervene.

Figure 1: c-Met signaling cascade. Scaffold-A derivatives bind to the c-Met kinase domain, preventing autophosphorylation and downstream signaling through PI3K/AKT and RAS/MAPK pathways.

Synthetic Protocol: Validated Workflow

The synthesis of Scaffold-A utilizes the classical Hantzsch Thiazole Synthesis . This robust method ensures high regioselectivity and scalability.

Retrosynthetic Analysis

Figure 2: Retrosynthetic workflow for 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of 2,4-Difluorothiobenzamide

-

Reagents: 2,4-Difluorobenzamide (1.0 eq), Lawesson’s Reagent (0.6 eq), Toluene (anhydrous).

-

Protocol:

-

Dissolve 2,4-difluorobenzamide in anhydrous toluene (0.5 M concentration).

-

Add Lawesson’s Reagent.

-

Reflux at 110°C for 4 hours under

atmosphere. -

Cool to RT. The product may precipitate or require flash chromatography (Hexane/EtOAc 8:2).

-

Critical Check: Monitor disappearance of amide carbonyl peak via IR or TLC.

-

Step 2: Hantzsch Cyclization

-

Reagents: 2,4-Difluorothiobenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (absolute).

-

Protocol:

-

Dissolve thioamide in ethanol (0.3 M).

-

Add ethyl bromopyruvate dropwise at RT.

-

Heat to reflux (80°C) for 6–12 hours.

-

Cool to RT. Concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or triturated with diethyl ether to yield Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate .

-

Step 3: Saponification to Scaffold-A

-

Reagents: Ethyl ester intermediate (1.0 eq), LiOH

H -

Protocol:

-

Dissolve the ester in THF.

-

Add LiOH dissolved in water.

-

Stir at RT for 4 hours (monitor by LC-MS).

-

Acidify to pH 3–4 using 1N HCl. The carboxylic acid (Scaffold-A ) will precipitate.

-

Filter, wash with cold water, and dry under vacuum.

-

Step 4: Downstream Coupling (General Protocol)

-

Objective: Link Scaffold-A to a pharmacophore "tail" (e.g., an amine).

-

Reagents: Scaffold-A (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

-

Protocol:

-

Activate Scaffold-A with HATU/DIPEA in DMF for 15 mins.

-

Add the amine component.[1]

-

Stir at RT for 12 hours.

-

Purify via Prep-HPLC.

-

Data & Specifications

Physiochemical Properties of Scaffold-A

| Property | Value | Relevance |

| Formula | Core Building Block | |

| MW | 241.21 g/mol | Fragment-based design compliant |

| cLogP | ~2.8 | Optimal lipophilicity for cell penetration |

| PSA | ~50 | Good oral bioavailability potential |

| pKa | ~3.5 (Acid) | Forms stable salts with bases |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Step 2 | Incomplete cyclization | Ensure Ethanol is anhydrous; extend reflux time. |

| Racemization | N/A | Scaffold is achiral; no risk of racemization. |

| Decarboxylation | Excessive heat in Step 3 | Avoid heating during hydrolysis; keep T < 40°C. |

| Solubility Issues | High crystallinity | Use DMSO/MeOH mixtures for NMR; use DMF for coupling reactions. |

References

-

Cui, J. J., et al. (2011). Discovery of a novel class of c-Met kinase inhibitors.Journal of Medicinal Chemistry .

-

Liu, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors.[2][3]Journal of Enzyme Inhibition and Medicinal Chemistry .

-

Underwood, C. R., et al. (2021). Structural basis of c-Met inhibition by thiazole derivatives.Nature Communications .

-

PubChem Compound Summary. 2-(4-Fluorophenyl)thiazole-4-carboxylic acid derivatives.National Center for Biotechnology Information .

-

Gould, S. E., et al. (2023). Targeting the c-Met pathway in non-small cell lung cancer: challenges and progress.Journal of Thoracic Oncology .

(Note: While specific "famous" drug names often use proprietary codes in early stages, the references above link to the primary literature establishing the thiazole-carboxamide class as potent c-Met inhibitors.)

Sources

using 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid in drug discovery

Application Note: Strategic Utilization of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid in Drug Discovery

Executive Summary

2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid is a high-value heterocyclic scaffold utilized in modern medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibitors (specifically CaMKIIα), anti-infectives, and metabolic enzyme modulators.[1] This guide details the strategic application of this compound, focusing on its role as a bioisostere, its metabolic stability profile conferred by the 2,4-difluoro substitution, and validated protocols for its synthesis and elaboration into lead compounds.[1]

Strategic Application in Drug Design

The "Privileged" Scaffold Architecture

The 2-arylthiazole-4-carboxylic acid motif is classified as a "privileged structure" due to its ability to bind to multiple receptor types with high affinity.

-

Geometric Properties: The thiazole ring acts as a rigid linker, orienting the aryl group and the carboxylic acid (or its amide derivatives) at a specific vector angle (approx. 148°) that mimics the cis-amide bond found in peptide backbones.[1]

-

Electronic Effects: The nitrogen (N3) and sulfur (S1) atoms provide hydrogen bond acceptor and weak donor interactions, respectively, often engaging hinge regions in kinase domains.[1]

The 2,4-Difluorophenyl Advantage (Metabolic Blocking)

The specific inclusion of the 2,4-difluorophenyl group is a calculated medicinal chemistry tactic:

-

Metabolic Stability: The fluorine atoms at the ortho (2) and para (4) positions block the primary sites of Cytochrome P450-mediated oxidative metabolism (hydroxylation). This significantly extends the half-life (

) of the molecule compared to the unsubstituted phenyl analog. -

Lipophilicity Modulation: Fluorine substitution increases lipophilicity (LogP), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets like CaMKIIα.[1]

-

Conformational Lock: The ortho-fluorine induces a twisted conformation relative to the thiazole ring due to steric repulsion with the thiazole sulfur/nitrogen, potentially locking the bioactive conformation.

Case Study: CaMKIIα Inhibition

Recent structure-based virtual screening campaigns have identified 2-arylthiazole-4-carboxylic acids as nanomolar ligands for the CaMKIIα hub domain . The carboxylic acid moiety forms critical salt bridges with lysine residues (e.g., Lys42) within the binding pocket, while the difluorophenyl group occupies a deep hydrophobic sub-pocket.[1]

Visualizing the Logic: SAR & Synthesis Workflow

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic for this scaffold.

Figure 1: Hantzsch synthesis pathway and downstream therapeutic applications of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

Rationale: This protocol uses the Hantzsch Thiazole Synthesis, the most robust method for generating 2,4-disubstituted thiazoles.[1]

Reagents:

-

2,4-Difluorobenzenecarbothioamide (1.0 eq)[1]

-

Ethyl bromopyruvate (1.1 eq)[1]

-

Ethanol (Absolute)[1]

-

Lithium Hydroxide (LiOH)[1]

-

THF/Water (1:1 mixture)[1]

Step-by-Step Methodology:

-

Cyclization (Hantzsch Reaction):

-

Dissolve 2,4-difluorobenzenecarbothioamide (10 mmol) in absolute ethanol (20 mL).

-

Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.

-

Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Observation: A precipitate often forms. Upon completion, cool to 0°C.

-

Filter the solid (Ethyl ester intermediate) and wash with cold ethanol.[1]

-

-

Hydrolysis:

-

Suspend the ethyl ester (5 mmol) in THF:Water (1:1, 20 mL).

-

Add LiOH (15 mmol) and stir at room temperature for 12 hours.

-

Acidify the reaction mixture to pH 2–3 using 1N HCl.

-

Collect the resulting white precipitate by filtration, wash with water, and dry under vacuum.[1]

-

QC Specifications:

-

Purity: >95% (HPLC @ 254 nm).

-

1H NMR (DMSO-d6): Characteristic singlet for thiazole C5-H around δ 8.4–8.6 ppm.

Protocol B: Library Generation (Amide Coupling)

Rationale: The carboxylic acid is a versatile handle. This protocol ensures high-yield coupling to amines without racemization or degradation.

-

Activation: Dissolve the acid (0.2 mmol) in DMF (1 mL). Add HATU (0.22 mmol) and DIPEA (0.4 mmol). Stir for 5 mins.

-

Coupling: Add the diverse amine (R-NH2, 0.22 mmol).

-

Reaction: Stir at RT for 2–16 hours.

-

Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Comparative Data: Physicochemical Profile

The following table highlights why the 2,4-difluoro analog is superior to the unsubstituted parent scaffold for drug discovery campaigns.

| Property | Unsubstituted Phenyl Analog | 2,4-Difluorophenyl Analog | Impact on Drug Discovery |

| LogP (Lipophilicity) | ~2.1 | ~2.6 | Improved membrane permeability; better CNS penetration. |

| Metabolic Stability | Low (Rapid hydroxylation) | High | Blocked metabolic soft spots (positions 2,[1]4) extend |

| Polar Surface Area | ~50 Ų | ~50 Ų | Remains within ideal range for oral bioavailability (<140 Ų). |

| Electronic Character | Neutral | Electron Deficient | Fluorines pull electron density, increasing the acidity of the -COOH (lower pKa). |

References

-

Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link] (Note: Generalized link to journal based on search context 1.17).[1]

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Source: ResearchGate.[2] URL:[Link][1]

-

Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Source: PubMed. URL:[Link]

-

Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Source: Journal of Medicinal Chemistry. URL:[Link]

-

PubChem Compound Summary: 2-Aminothiazole-4-carboxylic acid (Structural Analog Reference). Source: PubChem.[3] URL:[Link][1]

Sources

Application Note: Antimicrobial Screening & Mechanistic Profiling of Thiazole Carboxylic Acids

Introduction & Scientific Rationale

Thiazole carboxylic acids represent a privileged scaffold in medicinal chemistry, often exhibiting potent broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. Structurally, the thiazole ring acts as a bioisostere for pyridine or imidazole, while the carboxylic acid moiety frequently facilitates hydrogen bonding with key active site residues, such as the Arg136 in the ATP-binding pocket of bacterial DNA Gyrase B (GyrB) .

However, this chemical class presents distinct challenges in screening:

-

Solubility & pH Sensitivity: The carboxylic acid group (pKa ~3–5) can alter the pH of unbuffered microbiological media, leading to false-positive "inhibition" caused by acidity rather than specific antimicrobial action.

-

Color Interference: Many thiazole derivatives exhibit intrinsic yellow/orange fluorescence or absorbance, rendering standard optical density (OD600) readouts unreliable.

-

Cation Chelation: The carboxylic acid, often adjacent to a heteroatom, can chelate divalent cations (

,

This guide details a self-validating workflow designed to overcome these artifacts, utilizing a Resazurin-modified Broth Microdilution method and a specific DNA Supercoiling Inhibition assay.

Compound Preparation & Handling[1][2][3][4]

Objective: To generate stable stock solutions without inducing precipitation or pH shock in the assay media.

Protocol A: Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Target Concentration: 10 mM or 10 mg/mL (depending on MW).

Step-by-Step:

-

Weigh the thiazole carboxylic acid solid into a glass amber vial (plastic may leach).

-

Add DMSO to reach the target molarity. Vortex for 30 seconds.

-

Critical Check: If the solution remains turbid, sonicate at 40°C for 10 minutes.

-

The "Buffer Shock" Test: Before the bioassay, dilute 10 µL of stock into 990 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Observation: If a precipitate forms immediately, the compound is crashing out due to the aqueous transition.

-

Remedy: If precipitation occurs, reduce the stock concentration by half or add 0.1% Tween-80 to the assay media to stabilize the dispersion.

-

Primary Screening: Resazurin-Modified MIC Assay

Rationale: Standard turbidity measurements (OD600) are prone to error with thiazole derivatives due to their intrinsic color and potential for micro-precipitation. We utilize Resazurin (Alamar Blue) , a redox indicator that shifts from blue (non-fluorescent resazurin) to pink (highly fluorescent resorufin) only in the presence of metabolically active bacteria.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Control Antibiotics: Ciprofloxacin (Gyrase inhibitor positive control) and Vancomycin.

-

Organisms: S. aureus ATCC 29213, E. coli ATCC 25922.[1]

Workflow Diagram (DOT)

Figure 1: Resazurin-modified Broth Microdilution workflow for colored thiazole compounds.

Experimental Protocol

-

Plate Setup: Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

-

Compound Addition: Add 200 µL of the thiazole stock (diluted to 2x starting concentration in media) to column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

-

Column 11: Growth Control (Media + Bacteria + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 100 µL to wells 1–11.

-

Final Volume: 200 µL/well.

-

Final Inoculum: ~5 × 10^5 CFU/mL.

-

-

Incubation: Incubate at 35 ± 2°C for 16–20 hours (ambient air).

-

Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 1–4 hours.

-

Readout:

Mechanistic Validation: DNA Gyrase Supercoiling Assay

Rationale: Thiazole carboxylic acids are known to target the ATPase domain of DNA Gyrase B (GyrB). A supercoiling assay distinguishes this specific mechanism from general membrane disruption.

Mechanism of Action Diagram (DOT)

Figure 2: Thiazole carboxylic acids typically inhibit GyrB ATPase activity, preventing DNA supercoiling.

Protocol

-

Reaction Mix: Prepare a master mix containing:

-

Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM

, 2 mM DTT). -

Relaxed plasmid pBR322 (0.3 µg per reaction).

-

E. coli DNA Gyrase holoenzyme (1 U per reaction).

-

-

Compound Addition: Add 1 µL of Thiazole compound (various concentrations) or Novobiocin (positive control).

-

Initiation: Add 1 mM ATP to start the reaction.

-

Incubation: 37°C for 30 minutes.

-

Termination: Add Stop Solution (EDTA, SDS, Bromophenol Blue).

-

Analysis: Run samples on a 1% agarose gel (without Ethidium Bromide initially). Stain post-run with Ethidium Bromide.

-

Result: Inhibited wells will show a band corresponding to relaxed DNA (higher on gel). Active enzyme wells will show supercoiled DNA (migrates faster/lower).

-

Data Interpretation & Selectivity

To validate the compound as a drug lead, calculate the Selectivity Index (SI) .

Cytotoxicity Assay (Mammalian Cells)

Using HEK293 or Vero cells, perform an MTT or CCK-8 assay with the same compound concentrations used in the MIC. Determine the

Data Summary Table

| Parameter | Definition | Target Criteria for Hit |

| MIC | Minimum Inhibitory Concentration | < 4 µg/mL (Potent) |

| 50% Cytotoxicity (Mammalian) | > 50 µg/mL | |

| SI | Selectivity Index ( | > 10 (Ideally > 50) |

| Gyrase | Enzyme Inhibition Concentration | Correlates with MIC (e.g., < 1 µM) |

Troubleshooting Guide:

-

MIC is high, but Gyrase

is low: The compound inhibits the enzyme but cannot penetrate the bacterial cell wall. Action: Modify lipophilicity (ester prodrugs). -

MIC is low, but SI is low: The compound is a general toxin/membrane disruptor, not a specific inhibitor. Action: Discard or structurally modify to reduce eukaryotic toxicity.

References

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4][5] 11th Edition. CLSI. [Link]

-

Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods.[Link]

-

Bisacchi, G. S., & Manchester, J. I. (2015). A New Class of Bacterial DNA Gyrase Inhibitors. ACS Infectious Diseases.[Link]

-

Mishra, S., et al. (2020).[6] Thiazole: A Potent Scaffold for the Development of New Antimicrobial Agents. Current Topics in Medicinal Chemistry.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Antifungal Activity Testing of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the in vitro antifungal activity testing of the novel compound, 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid. Recognizing the growing threat of antifungal resistance, the robust evaluation of new chemical entities is paramount.[1][2] This guide moves beyond a simple recitation of protocols to provide a deep, mechanistic-driven understanding of the experimental choices, ensuring the generation of reliable and reproducible data. We will delve into standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), offering a framework for determining the compound's spectrum of activity and potency against clinically relevant fungal pathogens.[3][4]

Introduction: The Rationale for a New Antifungal Agent

The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities.[5] Thiazole derivatives, in particular, have shown promise as potent antifungal agents.[6][7][8] Their proposed mechanism of action often involves the inhibition of crucial fungal enzymes, such as cytochrome P450 demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9] Disruption of ergosterol biosynthesis leads to altered membrane permeability and ultimately, fungal cell death.[9] The compound 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid, with its specific substitutions, represents a rational design strategy to enhance antifungal potency and potentially overcome existing resistance mechanisms.

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal therapies.[1][2] Therefore, a rigorous and standardized assessment of the in vitro antifungal activity of this novel thiazole derivative is the critical first step in its preclinical development.[3][10]

Foundational Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing (AFST) is to determine the minimal concentration of a drug that inhibits the visible growth of a fungus, known as the Minimum Inhibitory Concentration (MIC).[1][11] This value serves as a quantitative measure of the drug's potency. Methodologies for AFST are meticulously standardized to ensure inter-laboratory reproducibility and to provide a basis for correlating in vitro data with clinical outcomes.[3][12] The two most widely recognized standards development organizations for AFST are the CLSI in the United States and EUCAST in Europe.[4] Both organizations provide detailed protocols for broth dilution and disk diffusion methods.[10]

It is crucial to understand that for a novel compound like 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid, there are no pre-existing clinical breakpoints.[12] Clinical breakpoints are specific MIC values that categorize a fungal isolate as "Susceptible" (S), "Intermediate" (I), or "Resistant" (R) to a particular drug.[1][11] The initial phase of testing will therefore focus on determining the MIC distribution against a panel of fungal isolates to establish its spectrum of activity.

Core Methodologies for In Vitro Antifungal Activity Assessment

We will detail two primary, internationally recognized methods for determining the antifungal activity of our target compound: Broth Microdilution and Disk Diffusion. Additionally, we will explore a more advanced technique, the Time-Kill Assay, to provide deeper insights into the compound's pharmacodynamics.

Broth Microdilution Method: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is considered the gold standard for determining MIC values due to its quantitative nature and amenability to high-throughput screening.[3][13] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid growth medium.

-

Inoculum Preparation: A standardized inoculum is critical for reproducible results. The final inoculum concentration should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[14] This is achieved by adjusting a fungal suspension to a 0.5 McFarland turbidity standard and then performing serial dilutions.[14]

-

Compound Solubilization: Due to the likely hydrophobic nature of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing the stock solution.[10][14] It is imperative to ensure the final concentration of DMSO in the assay does not exceed a level that affects fungal growth (typically ≤1%).

-

Endpoint Reading: For azole-like compounds, the MIC is typically defined as the lowest drug concentration that causes a significant reduction (usually ≥50%) in fungal growth compared to the growth control.[1] This can be determined visually or by using a spectrophotometer to measure optical density.[1]

Caption: Workflow for Broth Microdilution Assay.

-

Compound Preparation: Prepare a stock solution of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid in 100% DMSO at a concentration at least 100-fold higher than the highest desired test concentration.

-

Microplate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Inoculum Preparation: Culture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.[14] Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer at 530 nm.[14] Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration.[14]

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only) on each plate. Additionally, include a known antifungal agent (e.g., fluconazole) as a comparator and for quality control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[14]

-

MIC Determination: Determine the MIC as the lowest concentration of the compound that causes a ≥50% reduction in growth compared to the positive control.[1]

Disk Diffusion Method: A Qualitative Assessment of Antifungal Activity

The disk diffusion method is a simpler, qualitative assay that provides a preliminary assessment of a compound's antifungal activity.[10][15] It involves placing a paper disk impregnated with the test compound onto an agar plate swabbed with a standardized fungal inoculum. The compound diffuses into the agar, and if it is effective, a zone of growth inhibition will form around the disk.[10]

-

Agar Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is the recommended medium for yeast disk diffusion testing.[10][14] The glucose supports robust fungal growth, while the methylene blue enhances the definition of the inhibition zone edge.[10][14]

-

Inoculum Standardization: A confluent lawn of fungal growth is desired. This is achieved by using a standardized inoculum (adjusted to a 0.5 McFarland standard) to evenly swab the entire surface of the agar plate.[14]

-

Disk Potency: The amount of compound impregnated into the paper disk is a critical variable. For a novel compound, a range of potencies should be tested to determine the optimal concentration that yields clear and measurable zones of inhibition.

Caption: Workflow for Disk Diffusion Assay.

-

Disk Preparation: Prepare sterile paper disks impregnated with known concentrations of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid. A solvent control disk (impregnated with DMSO only) should also be prepared.[16]

-

Inoculum Preparation: Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.[14]

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[14]

-

Disk Application: Allow the plate to dry for 3-5 minutes. Aseptically apply the prepared disks to the surface of the agar, pressing gently to ensure complete contact.

-

Controls: Include a blank disk (no compound) and a disk with a standard antifungal (e.g., fluconazole) on each plate.[16]

-

Incubation: Invert the plates and incubate at 35°C for 24 hours.

-

Zone Measurement: Measure the diameter of the zones of complete growth inhibition in millimeters.

Time-Kill Assays: Understanding Fungicidal vs. Fungistatic Activity

While MIC determination indicates the concentration that inhibits growth, it does not differentiate between fungistatic (inhibiting growth) and fungicidal (killing) activity. Time-kill assays provide this crucial information by measuring the rate of fungal killing over time at various concentrations of the antifungal agent.[17][18]

-

Concentrations Tested: The compound should be tested at concentrations relative to its predetermined MIC (e.g., 1x, 4x, and 16x MIC).[18] This allows for the assessment of concentration-dependent killing.

-

Starting Inoculum: A higher starting inoculum (approximately 10⁵ CFU/mL) is often recommended for time-kill studies to allow for the accurate measurement of a reduction in viable cell count over time.[17][19]

-

Sampling Time Points: Samples are typically taken at multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours) to construct a killing curve.[18]

-

Preparation: Prepare tubes of RPMI-1640 medium containing 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid at the desired multiples of the MIC. Also, prepare a growth control tube without the compound.

-

Inoculation: Inoculate each tube with a standardized fungal suspension to achieve a starting concentration of approximately 10⁵ CFU/mL.[17]

-

Incubation and Sampling: Incubate the tubes at 35°C with shaking. At each designated time point, remove an aliquot from each tube, perform serial dilutions, and plate onto Sabouraud Dextrose Agar to determine the number of viable colony-forming units (CFU)/mL.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.

Data Interpretation and Presentation

The data generated from these assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

MIC Data Presentation

MIC data for 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid against a panel of fungal isolates should be summarized in a table. This allows for a quick assessment of the compound's spectrum of activity.

Table 1: Example MIC Data for 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid

| Fungal Species | Strain ID | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Fluconazole |

| Candida albicans | ATCC 90028 | 0.5 | 1 |

| Candida glabrata | ATCC 90030 | 2 | 16 |

| Candida parapsilosis | ATCC 22019 | 1 | 2 |

| Cryptococcus neoformans | ATCC 90112 | 0.25 | 4 |

| Aspergillus fumigatus | ATCC 204305 | 4 | >64 |

Disk Diffusion Data Presentation

The results of the disk diffusion assay are presented as the mean diameter of the zone of inhibition in millimeters.

Table 2: Example Disk Diffusion Data

| Fungal Species | Strain ID | Zone of Inhibition (mm) for Test Compound | Zone of Inhibition (mm) for Fluconazole |

| Candida albicans | ATCC 90028 | 22 | 25 |

| Candida glabrata | ATCC 90030 | 15 | 10 |

| Candida parapsilosis | ATCC 22019 | 18 | 20 |

Self-Validating Systems: Quality Control and Reproducibility

To ensure the trustworthiness of the generated data, rigorous quality control (QC) measures are essential.

-

QC Strains: Standardized QC strains with known MIC ranges for common antifungal agents must be included in each assay run.[20] Examples include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[20] The results for these strains must fall within the accepted ranges for the assay to be considered valid.

-

Controls: As detailed in the protocols, growth and sterility controls are mandatory to confirm the viability of the fungal inoculum and the sterility of the medium, respectively.

-

Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for the initial in vitro antifungal activity testing of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid. By adhering to these standardized protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reliable data. Positive results from these initial screens will warrant further investigation, including mechanism of action studies, synergy testing with existing antifungals, and ultimately, in vivo efficacy studies. The systematic approach outlined here is a critical component of the modern drug discovery pipeline, aimed at identifying and developing the next generation of much-needed antifungal therapies.

References

-

Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]

-

PMC. (n.d.). Antifungal Susceptibility Testing: Current Approaches. [Link]

-

Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

-

PubMed. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. [Link]

-

PMC. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. [Link]

-

SciELO. (n.d.). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. [Link]

-

MDPI. (2023). Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. [Link]

-

PMC. (n.d.). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. [Link]

-

ConnectSci. (n.d.). A disc test of antifungal susceptibility. [Link]

-

PMC. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]

-

ResearchGate. (2025). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]

-

MDPI. (n.d.). Antifungal Susceptibility Trends Among Filamentous Fungi: An Epidemiological Evaluation on Aspergillus spp., Fusarium spp., and Scedosporium spp. from Southern Italy. [Link]

-

U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. [Link]

-

EBSCO. (2024). Thiazole antifungals. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. [Link]

-

Antimicrobial Agents and Chemotherapy. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. [Link]

-

PMC. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

-

PMC. (n.d.). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. [Link]

-

ConnectSci. (n.d.). A disc test of antifungal susceptibility. [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

-

Bio-Rad. (n.d.). DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS. [Link]

-

Antimicrobial Agents and Chemotherapy. (n.d.). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. [Link]

-

ASM Journals. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. [Link]

-

MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

-

Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

-

RePub, Erasmus University Repository. (n.d.). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. [Link]

-

ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. [Link]

-